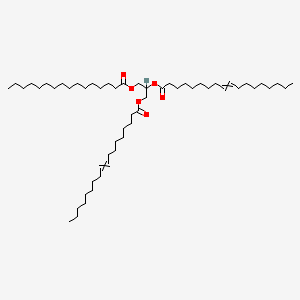
1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-3-palmitoyl-rac-glycerol is a useful research compound. Its molecular formula is C55H102O6 and its molecular weight is 859.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Lipid Research
Role in Triacylglycerol Studies : OOP is significant in the study of triacylglycerol positional isomers. Research has demonstrated its utility in high-performance liquid chromatography (HPLC) for resolving different triacylglycerol species, such as distinguishing between OOP and its isomer, 1,3-dioleoyl-2-palmitoyl-glycerol (OPO). In experiments utilizing polymeric ODS columns, OOP was successfully separated from OPO at optimized temperatures, showcasing its relevance in lipid characterization and analysis .
Food Science
Emulsification Properties : OOP has been studied for its emulsifying properties in food formulations. Its ability to stabilize emulsions makes it a candidate for improving the texture and mouthfeel of various food products. For instance, it has been incorporated into salad dressings and sauces to enhance stability against phase separation .
Case Study on Olive Oil : A study highlighted the presence of OOP in various olive oil varieties (e.g., Leccino, Caroleo), emphasizing its contribution to the sensory attributes of these oils. The distinct fatty acid composition of OOP aids in flavor development and oxidative stability .
Pharmaceutical Applications
Drug Delivery Systems : The structural characteristics of OOP allow it to serve as a carrier for hydrophobic drugs. Its compatibility with lipid-based formulations enhances the bioavailability of poorly soluble drugs. Research indicates that formulations containing OOP can improve drug solubility and release profiles .
Case Study on Micafungin : A direct-injection HPLC method utilizing OOP was developed for measuring micafungin levels in human plasma. This method demonstrated high sensitivity and specificity, making OOP a valuable component in analytical methods for pharmacokinetic studies .
Biochemical Research
Model Membrane Systems : OOP is used as a model lipid in studies investigating membrane dynamics and interactions. Its incorporation into liposomes has been instrumental in understanding membrane fluidity and permeability characteristics. This application is critical for drug formulation and delivery systems where membrane interaction plays a crucial role .
Crystallization Behavior Studies
Research has also explored the crystallization behavior of fats when mixed with OOP. It has been shown that the addition of OOP can influence the crystallization patterns of various fats, which is essential for optimizing texture and stability in food products .
Data Summary Table
特性
IUPAC Name |
(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFISYPWOVQNHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













